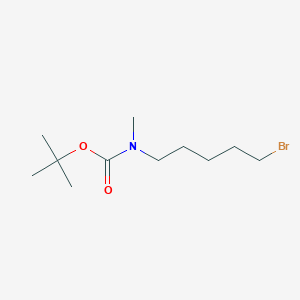
tert-butyl N-(3-bromo-2-methoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate: is an organic compound with the molecular formula C9H18BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxypropyl group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in tert-butyl N-(3-bromo-2-methoxypropyl)carbamate can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Nucleophilic Substitution: Various substituted carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process and can be easily removed under mild conditions .
Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein functions and interactions .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(3-bromo-2-methoxypropyl)carbamate.
tert-Butyl 3-bromopropylcarbamate: Another carbamate derivative with a bromine atom, used in similar applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a methoxy group, which provide additional sites for chemical modification and enhance its versatility in organic synthesis .
Properties
CAS No. |
2353785-64-3 |
|---|---|
Molecular Formula |
C9H18BrNO3 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)
